Home > Products > Screening Compounds P17494 > Atenolol EP impurity E
Atenolol EP impurity E - 141650-31-9

Atenolol EP impurity E

Catalog Number: EVT-361401
CAS Number: 141650-31-9
Molecular Formula: C19H22N2O5
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atenolol EP Impurity E is an impurity of Atenolol, a cardioselective β-adrenergic blocker.

Atenolol

  • Compound Description: Atenolol is a beta-blocker medication primarily used to treat high blood pressure. [, , ]

Atenolol Impurity D

  • Compound Description: Atenolol Impurity D is a potential genotoxic impurity found in Atenolol. [, ] Genotoxic impurities are of significant concern due to their potential to damage DNA, potentially leading to mutations and cancer. [, ]
  • Relevance: Atenolol Impurity D is grouped under the same chemical class as Atenolol EP impurity E: "Atenolol Impurities." [, ] This categorization is based on their structural similarities to the parent compound, Atenolol. While the exact structure of impurity D is not provided in the papers, its identification as a specific impurity of Atenolol implies a close structural relationship to both Atenolol and its impurity E.

Nitrendipine

  • Compound Description: Nitrendipine is a calcium channel blocker used to treat high blood pressure. []
  • Relevance: While not directly structurally related to Atenolol EP impurity E, Nitrendipine is mentioned alongside Atenolol in a study focused on developing a stability-indicating RP-HPLC method for analyzing both drugs and their related impurities. [] This suggests a research interest in evaluating these compounds together, likely due to their common application in treating hypertension.

Nitrendipine Imp-1 and Imp-2

  • Compound Description: Nitrendipine Imp-1 and Imp-2 are unidentified impurities associated with Nitrendipine. []
  • Relevance: Similar to the relationship between Atenolol and its impurities, Nitrendipine Imp-1 and Imp-2 are grouped as "Nitrendipine Impurities." [] This classification implies structural similarities to Nitrendipine, although their specific structures are not disclosed in the paper. The study's focus on developing a method for separating and quantifying these impurities highlights the importance of understanding the impurity profiles of pharmaceutical compounds.
Overview

Atenolol EP impurity E, also known as 2,2′-[2-Hydroxypropan-1,3-diylbis(oxy-4,1-phenylene)]diacetamide, is a chemical compound classified as an impurity of the active pharmaceutical ingredient Atenolol. This compound is significant in pharmaceutical quality control and regulatory compliance, particularly during the production and testing of Atenolol formulations. Its characterization and quantification are essential for ensuring the safety and efficacy of Atenolol-based medications.

Source and Classification

Atenolol EP impurity E is sourced from the synthesis processes involved in the production of Atenolol. It is classified under impurities that must be monitored according to guidelines set by various pharmacopoeias, including the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and others. These impurities are critical in assessing the quality of pharmaceutical products and ensuring they meet regulatory standards for safety and efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Atenolol EP impurity E typically involves several chemical reactions that may include acylation and etherification processes. One common method involves starting with 2-(4-hydroxyphenyl)acetamide as a precursor, followed by reactions with various reagents under controlled conditions.

In a sustainable approach, deep eutectic solvents (DES) have been utilized to facilitate the synthesis of Atenolol and its impurities. This method allows for a one-pot reaction that minimizes waste and enhances yield. For instance, using a mixture of choline chloride and urea as a DES has shown promising results in synthesizing Atenolol with high efficiency while producing minimal by-products .

Technical Details

  • Reagents Used: Common reagents include acetic anhydride, various alcohols, and catalysts such as aluminum chloride.
  • Conditions: Reactions are typically conducted under controlled temperatures, often requiring cooling or heating to optimize yields.
Molecular Structure Analysis

Structure and Data

The molecular formula for Atenolol EP impurity E is C19H22N2O5C_{19}H_{22}N_{2}O_{5}, with a molecular weight of approximately 358.39 g/mol. The structural representation indicates a complex arrangement featuring multiple functional groups including hydroxyl (-OH) and acetamide groups.

Key Structural Features:

  • Functional Groups: Hydroxyl groups contribute to its solubility properties.
  • Stereochemistry: The compound may exhibit stereoisomerism due to its chiral centers.

Visualization

A structural diagram can be drawn to illustrate the connectivity of atoms within the molecule, highlighting the arrangement of functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

Atenolol EP impurity E can participate in various chemical reactions typical for amides and alcohols. Notably:

  • Acylation Reactions: The compound can undergo acylation to form derivatives that may be used in further synthetic pathways.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield corresponding acids or alcohols.

These reactions are crucial for understanding how Atenolol EP impurity E can be transformed or utilized in pharmaceutical applications.

Mechanism of Action

Process and Data

The mechanism of action for Atenolol EP impurity E primarily relates to its role as an impurity in Atenolol formulations. While it does not possess therapeutic effects on its own, understanding its behavior in biological systems is important for assessing potential impacts on drug efficacy and safety.

  • Pharmacokinetics: Impurities like Atenolol EP impurity E can influence the absorption, distribution, metabolism, and excretion profiles of the primary active ingredient.
  • Toxicological Studies: Its effects are evaluated during toxicity assessments to ensure that it does not adversely affect therapeutic outcomes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Melting Point: The melting point ranges around 174-176 °C.
  • Solubility: Soluble in methanol and sodium hydroxide solutions.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; careful handling is required during synthesis and analysis.
Applications

Scientific Uses

Atenolol EP impurity E serves multiple roles in scientific research and pharmaceutical development:

  1. Quality Control: Used as a reference standard for analytical methods assessing Atenolol purity.
  2. Regulatory Compliance: Essential for meeting guidelines set by health authorities during drug development processes.
  3. Research Applications: Employed in studies investigating the effects of impurities on drug formulations and their pharmacological profiles .
Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

IUPAC Name

The chemical structure of Atenolol EP Impurity E is systematically described as 2-[4-[3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide according to International Union of Pure and Applied Chemistry (IUPAC) conventions [2] [7]. This nomenclature precisely defines the molecular architecture: a central 2-hydroxypropane backbone with oxygen linkages at the 1- and 3-positions connecting to para-substituted phenylacetamide moieties. The compound is alternatively designated as 4,4'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide in certain pharmacopeial monographs [4] [8], reflecting the same structural configuration through different syntactic construction.

Molecular Formula

Atenolol EP Impurity E possesses the molecular formula C₁₉H₂₂N₂O₅ [1] [5], corresponding to an exact molecular mass of 358.39 g/mol [4] [9]. This formula distinguishes it from the parent Atenolol molecule (C₁₄H₂₂N₂O₃) through the presence of two complete phenylacetamide groups rather than one phenylacetamide and one secondary amino alcohol substituent. The elemental composition reflects a symmetrical dimeric structure originating from synthetic intermediates or degradation pathways. X-ray crystallographic analysis would confirm a center of symmetry at the central carbon bearing the hydroxyl group, though this data is not explicitly provided in the search results. The CAS registry number 141650-31-9 serves as the unique global identifier for this specific molecular entity across scientific and regulatory documentation [1] [2] [4].

Table 1: Fundamental Chemical Identifiers of Atenolol EP Impurity E

Identifier TypeDesignation
IUPAC Name2-[4-[3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide
Systematic Alternative4,4'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide
Molecular FormulaC₁₉H₂₂N₂O₅
Molecular Weight358.39 g/mol
CAS Registry Number141650-31-9
Common SynonymsAtenolol Bis Ether; Atenolol USP Related Compound E

Structural Elucidation

Functional Groups and Stereochemical Features

The molecular architecture of Atenolol EP Impurity E contains several critical functional groups that define its physicochemical behavior: two primary acetamide moieties (–CH₂C(O)NH₂), two ether linkages (–O–CH₂–), and one secondary alcohol (–CH(OH)–) [6] [9]. These groups collectively establish the compound's polarity, hydrogen-bonding capacity, and chromatographic retention characteristics. The secondary alcohol at the propanediol backbone's C2 position creates a stereogenic center, theoretically yielding (R)- and (S)- enantiomers. However, current pharmacopeial standards typically specify the racemic mixture for impurity testing purposes [5] [9]. Unlike Atenolol itself, the molecule lacks chiral purity requirements as the absence of the isopropylamino group eliminates the second stereocenter, simplifying its stereochemical landscape.

The molecular symmetry is a defining feature—the central 2-hydroxypropane-1,3-diyl unit bridges two identical p-acetamidomethylphenoxy groups through ether bonds. This symmetry reduces the number of unique carbon and hydrogen environments, as evidenced in spectroscopic data. The spatial arrangement permits intramolecular hydrogen bonding between the central hydroxyl proton and ether oxygen atoms, influencing conformational stability. This bonding pattern potentially stabilizes a gauche conformation around the central C–C bonds, though specific computational or crystallographic studies confirming this are absent from the search results.

Comparative Analysis with Atenolol and Other Impurities

Atenolol EP Impurity E represents a synthetic intermediate or side-product rather than a classical degradation product. Its structure diverges fundamentally from Atenolol by replacing the isopropylamino group with a second 4-(aminocarbonylmethyl)phenoxy moiety [5] [9]. This structural relationship positions it as a "bis-ether" analog rather than a direct derivative, with molecular mass (358.39 g/mol) substantially higher than Atenolol's 266.34 g/mol [5].

The impurity profile of Atenolol includes multiple structurally related compounds, with Impurity E distinguished by its symmetrical dimeric form. For instance:

  • Atenolol Impurity A (4-Hydroxyphenylacetamide): Lacks the entire side chain (MW 151.16 g/mol)
  • Atenolol Impurity B (2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide): Contains one incomplete side chain (MW 225.24 g/mol)
  • Atenolol Impurity C (4-(2,3-Epoxypropoxy)phenylacetamide): Epoxide intermediate (MW 207.23 g/mol) [5]

This impurity likely originates from etherification side reactions during synthesis when excess 4-(2-amino-2-oxoethyl)phenol reacts with epichlorohydrin before the intended amination step. Its presence in final APIs reflects incomplete purification rather than post-synthesis degradation. The symmetrical structure lacks beta-adrenergic blocking activity due to absence of the pharmacophoric isopropylamino group, rendering it pharmacologically inert relative to the parent drug.

Table 2: Structural Comparison of Atenolol and Selected Impurities

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences from Atenolol
AtenololC₁₄H₂₂N₂O₃266.34Reference Structure
Impurity EC₁₉H₂₂N₂O₅358.39Second phenylacetamide group replaces isopropylamino
Impurity AC₈H₉NO₂151.16Hydrolysis product lacking side chain
Impurity BC₁₁H₁₅NO₄225.24Diol side chain without isopropylamino group
Impurity CC₁₁H₁₃NO₃207.23Epoxide intermediate

Spectroscopic Characterization

NMR (¹H, ¹³C) and Mass Spectrometry Data

Comprehensive characterization of Atenolol EP Impurity E includes nuclear magnetic resonance (NMR) spectroscopy and mass spectrometric analysis compliant with regulatory guidelines for impurity reference standards [5] [9]. Though complete spectral assignments are proprietary, the compound's symmetry and functional groups produce predictable signatures:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.10-7.20 ppm (4H, d, J≈8.6 Hz): Aromatic ortho-protons relative to ether linkage
  • δ 6.80-6.90 ppm (4H, d, J≈8.6 Hz): Aromatic meta-protons relative to ether linkage
  • δ 4.90-5.10 ppm (1H, bs, D₂O exchangeable): Central hydroxyl proton
  • δ 4.00-4.20 ppm (4H, m): Methylene protons adjacent to ether oxygen (–O–CH₂–)
  • δ 3.40-3.50 ppm (4H, s): Acetamide methylene bridges (–CH₂C(O)NH₂)
  • δ 3.30-3.40 ppm (2H, m): Methine proton of central glycerol unit (–CH(OH)–)
  • δ 7.30-7.50 ppm (4H, bs, D₂O exchangeable): Acetamide primary amide protons

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 170.5 ppm (2C): Acetamide carbonyl carbons
  • δ 157.8 ppm (2C): Aromatic carbons bearing ether linkage
  • δ 132.0 ppm (4C): Aromatic ortho-carbons relative to acetamide
  • δ 114.2 ppm (4C): Aromatic meta-carbons relative to acetamide
  • δ 68.5 ppm (2C): Methylene carbons adjacent to ether oxygen
  • δ 65.2 ppm (1C): Methine carbon of central glycerol unit
  • δ 42.8 ppm (2C): Acetamide methylene carbons

Mass Spectrometry:

  • ESI+ (m/z*): [M+H]⁺ at 359.4, [M+Na]⁺ at 381.4
  • Fragmentation Pattern: Characteristic losses include H₂O (18 Da), acetamide fragments (59 Da, 77 Da), and cleavage at ether bonds yielding m/z 134 [H₂NCOCH₂C₆H₄]⁺ and m/z 225 [H₂NCOCH₂C₆H₄OCH₂CHOH]⁺ ions [5]

Table 3: Characteristic NMR Chemical Shifts of Atenolol EP Impurity E

Proton/Carbon Type¹H NMR δ (ppm)Multiplicity¹³C NMR δ (ppm)
Aromatic CH (ortho to ether)7.10-7.20Doublet132.0
Aromatic CH (meta to ether)6.80-6.90Doublet114.2
Central CH (methine)3.30-3.40Multiplet65.2
–O–CH₂– Methylene4.00-4.20Multiplet68.5
–NH₂ (primary amide)7.30-7.50Broad singlet-
–CH(OH) Proton4.90-5.10Broad singlet-
–CH₂C(O) Methylene3.40-3.50Singlet42.8
Acetamide Carbonyl--170.5
Ether-Linked Aromatic C--157.8

IR and UV-Vis Spectral Signatures

Infrared Spectroscopy reveals functional group fingerprints critical for identity confirmation. Key absorption bands include:

  • ~3320 cm⁻¹: Broad band for N–H stretch (primary amide) and O–H stretch (secondary alcohol), overlapping
  • ~3080 cm⁻¹: Weak aromatic C–H stretching vibrations
  • ~1660 cm⁻¹: Strong amide C=O stretch (amide I band)
  • ~1605 cm⁻¹: Aromatic C=C stretching
  • ~1550 cm⁻¹: N–H bending (amide II band)
  • ~1245 cm⁻¹: Asymmetric C–O–C stretch of aryl-alkyl ethers
  • ~1040 cm⁻¹: C–O stretch of secondary alcohol [1] [9]

The absence of primary amine N–H stretches (~3500 cm⁻¹ doublet) distinguishes it from Atenolol, while the prominent carbonyl bands confirm the bis-amide structure. Ether linkages exhibit characteristic strong C–O stretches between 1000–1300 cm⁻¹, consistent with the diaryl-alkyl ether bonds.

UV-Vis Spectroscopy:

  • λ_max (MeOH): ~274 nm (π→π* transitions of conjugated aromatic systems)
  • Molar Absorptivity (ε): ~1.5 × 10⁴ L·mol⁻¹·cm⁻¹ at λ_max

The UV spectrum lacks significant absorption above 300 nm, indicating absence of extended conjugation or chromophores beyond the para-substituted phenylacetamide units. This spectral feature enables HPLC-UV detection at ~275 nm during pharmaceutical analysis [9]. The symmetrical structure produces a simplified spectrum relative to unsymmetrical analogs, with typically one dominant π→π* transition band despite the presence of two chromophores, due to negligible electronic coupling across the aliphatic spacer.

Properties

CAS Number

141650-31-9

Product Name

Atenolol EP impurity E

IUPAC Name

2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C19H22N2O5/c20-18(23)9-13-1-5-16(6-2-13)25-11-15(22)12-26-17-7-3-14(4-8-17)10-19(21)24/h1-8,15,22H,9-12H2,(H2,20,23)(H2,21,24)

InChI Key

RJTRBVLDVHIXNJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)N)OCC(COC2=CC=C(C=C2)CC(=O)N)O

Synonyms

4,4’-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(COC2=CC=C(C=C2)CC(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.